8-羟基喹啉乙醇

描述

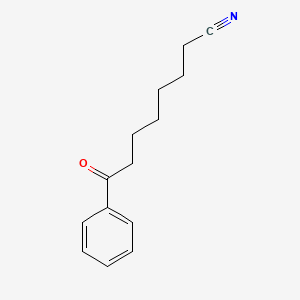

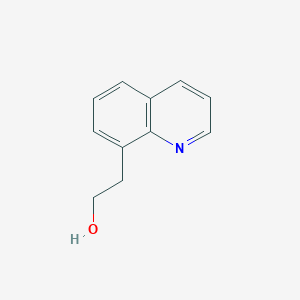

8-Quinolineethanol is a chemical compound belonging to the class of quinoline derivatives. It is characterized by the presence of a quinoline ring system attached to an ethanol group.

科学研究应用

8-Quinolineethanol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmacological activities.

Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Medicine: Quinoline derivatives, including 8-Quinolineethanol, have shown promise as antimicrobial, anticancer, and antimalarial agents.

Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in various industrial processes.

作用机制

- 8-Quinolineethanol (also known as 8-Hydroxyquinoline, 8-HQ) primarily interacts with metal ions due to its unique structure. The hydroxyl group at position 8 allows it to form complexes with various metal ions, including Cu²⁺, Zn²⁺, Bi²⁺, Mn²⁺, Mg²⁺, Cd²⁺, Ni²⁺, Fe³⁺, and Al³⁺ .

- This complex leads to DNA cleavage in both strands, resulting in cell death. Essentially, it disrupts DNA replication and repair processes in bacteria .

Target of Action

Mode of Action

生化分析

Biochemical Properties

8-Quinolineethanol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metal ions, which can influence the activity of metalloenzymes. For instance, 8-Quinolineethanol has been shown to chelate metal ions such as zinc and copper, thereby affecting the function of enzymes that require these metal ions as cofactors. Additionally, 8-Quinolineethanol can interact with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties .

Cellular Effects

The effects of 8-Quinolineethanol on cellular processes are diverse and depend on the cell type and context. In cancer cells, 8-Quinolineethanol has demonstrated cytotoxic effects, leading to cell death through mechanisms such as apoptosis and autophagy. It influences cell signaling pathways, including those involved in cell proliferation and survival. For example, 8-Quinolineethanol can inhibit the activity of certain kinases, thereby disrupting signaling cascades that promote cancer cell growth . Moreover, 8-Quinolineethanol has been observed to affect gene expression, altering the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 8-Quinolineethanol exerts its effects through various mechanisms. One of the primary mechanisms involves its ability to bind to and inhibit the activity of specific enzymes. For instance, 8-Quinolineethanol can inhibit topoisomerases, enzymes that play a crucial role in DNA replication and repair. By inhibiting these enzymes, 8-Quinolineethanol can induce DNA damage and hinder the proliferation of rapidly dividing cells, such as cancer cells . Additionally, 8-Quinolineethanol can modulate the activity of transcription factors, leading to changes in gene expression that contribute to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Quinolineethanol can vary over time. Studies have shown that the stability of 8-Quinolineethanol is influenced by factors such as temperature and pH. Over extended periods, 8-Quinolineethanol may undergo degradation, leading to a reduction in its efficacy. Long-term exposure to 8-Quinolineethanol has been associated with changes in cellular function, including alterations in metabolic activity and oxidative stress responses . These temporal effects highlight the importance of optimizing experimental conditions to maintain the stability and effectiveness of 8-Quinolineethanol in research settings.

Dosage Effects in Animal Models

The effects of 8-Quinolineethanol in animal models are dose-dependent. At lower doses, 8-Quinolineethanol has been shown to exhibit therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, 8-Quinolineethanol can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects underscore the importance of determining the optimal dosage range for therapeutic applications of 8-Quinolineethanol. Additionally, studies have identified threshold effects, where the efficacy of 8-Quinolineethanol plateaus beyond a certain dosage, indicating the need for careful dose optimization in preclinical and clinical studies .

Metabolic Pathways

8-Quinolineethanol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. The metabolic flux of 8-Quinolineethanol can influence its overall efficacy and toxicity. For instance, certain metabolites of 8-Quinolineethanol may exhibit enhanced or reduced activity compared to the parent compound . Understanding the metabolic pathways of 8-Quinolineethanol is crucial for predicting its pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 8-Quinolineethanol within cells and tissues are mediated by various transporters and binding proteins. 8-Quinolineethanol can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester 8-Quinolineethanol in specific cellular compartments, affecting its availability and activity . The distribution of 8-Quinolineethanol within tissues can also impact its therapeutic efficacy and toxicity, highlighting the importance of understanding its pharmacokinetic properties.

Subcellular Localization

The subcellular localization of 8-Quinolineethanol plays a critical role in its activity and function. 8-Quinolineethanol can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, 8-Quinolineethanol can accumulate in the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA repair . Understanding the subcellular localization of 8-Quinolineethanol is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolineethanol typically involves the reaction of quinoline with ethylene oxide under controlled conditions. This reaction is catalyzed by acidic or basic catalysts to facilitate the addition of the ethanol group to the quinoline ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 8-Quinolineethanol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

化学反应分析

Types of Reactions: 8-Quinolineethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The quinoline ring can be reduced to form hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

Substitution: Reagents such as alkyl halides, aryl halides, and nucleophiles like amines and thiols are commonly used.

Major Products:

Oxidation: Quinoline-8-carboxylic acid.

Reduction: 1,2,3,4-Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

相似化合物的比较

8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.

Quinoline: The parent compound, used in the synthesis of various derivatives with diverse biological activities.

Quinolones: A class of antibiotics that includes well-known drugs like ciprofloxacin and levofloxacin.

Uniqueness of 8-Quinolineethanol: 8-Quinolineethanol stands out due to its unique combination of a quinoline ring and an ethanol group, which imparts distinct chemical reactivity and biological activity.

属性

IUPAC Name |

2-quinolin-8-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-8-6-10-4-1-3-9-5-2-7-12-11(9)10/h1-5,7,13H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDZCGYCXYCJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CCO)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449574 | |

| Record name | 8-Quinolineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73048-42-7 | |

| Record name | 8-Quinolineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)